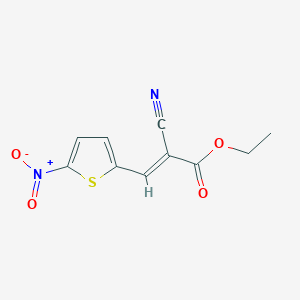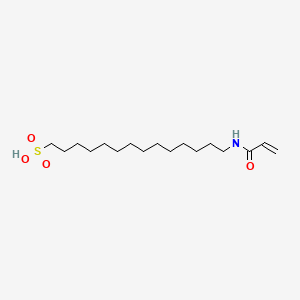
2,4,8-Trimethylnona-1,7-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8-Trimethylnona-1,7-dien-4-ol is an organic compound with the molecular formula C12H22O It is a non-cyclic alcohol with a unique structure characterized by the presence of three methyl groups and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4,8-trimethylnona-1,7-diene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8-Trimethylnona-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2,4,8-trimethylnona-1,7-dien-4-one.
Reduction: Formation of 2,4,8-trimethylnonanol.
Substitution: Formation of 2,4,8-trimethylnona-1,7-dien-4-chloride or 2,4,8-trimethylnona-1,7-dien-4-amine.
Applications De Recherche Scientifique
2,4,8-Trimethylnona-1,7-dien-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 2,4,8-Trimethylnona-1,7-dien-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding with active sites, while the double bonds and methyl groups contribute to its overall reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,8-Trimethyl-1,7-nonadien-4-one
- 2,4,8-Trimethylnonanol
- 2,4,8-Trimethylnona-1,7-dien-4-chloride
Uniqueness
2,4,8-Trimethylnona-1,7-dien-4-ol is unique due to its specific combination of functional groups and structural features. The presence of both double bonds and a hydroxyl group allows for a wide range of chemical reactions and applications. Its distinct scent profile also makes it valuable in the fragrance and flavoring industry.
Propriétés
Numéro CAS |
94201-34-0 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2,4,8-trimethylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-12(5,13)9-11(3)4/h7,13H,3,6,8-9H2,1-2,4-5H3 |
Clé InChI |
YSPKCLKSIHQLPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(CC(=C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

